(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
CAS No.:
Cat. No.: VC16580504
Molecular Formula: C12H18FNO4
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C12H18FNO4 |
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Molecular Weight | 259.27 g/mol |
IUPAC Name | (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Standard InChI | InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9-/m0/s1 |
Standard InChI Key | ZZOLHPFGDKIOCE-PEBLOWIWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@@H]2F)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, encodes its stereochemistry and functional groups. Key features include:
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Azabicyclo[2.2.1]heptane骨架: A bridged bicyclic system with nitrogen at position 2, creating a rigid scaffold conducive to selective biomolecular interactions.
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Fluorine at C5: Introduced via selective fluorination, this atom modulates electronic and steric properties while enhancing metabolic stability .
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Boc protecting group: The tert-butoxycarbonyl moiety at N2 safeguards the amine during synthesis, enabling downstream functionalization.
The stereochemistry at C3 and C5 ((3S,5S)) is critical for spatial orientation, as evidenced by the compound’s isomeric SMILES notation:
CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@@H]2F)C(=O)O
.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₈FNO₄ | |
Molecular Weight | 259.27 g/mol | |
IUPAC Name | (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F | |
PubChem CID | 71147190 |
Synthesis and Manufacturing
Fluorination Strategies
The synthesis of this compound, as detailed in patent CN101462999A, involves fluorination of a hydroxyl-containing precursor. For example:
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Precursor Preparation: (1R,3S,4S,5R)-5-Hydroxy-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester serves as the starting material .
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DAST-Mediated Fluorination: Treatment with diethylaminosulfur trifluoride (DAST) in dichloromethane at -78°C replaces the hydroxyl group with fluorine, yielding the (5S)-fluoro derivative in 48.9% yield .
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Ester Hydrolysis: Subsequent alkaline hydrolysis (NaOH/MeOH/H₂O) removes the ethyl ester, generating the free carboxylic acid with 96% efficiency .
Stereochemical Control
The (3S,5S) configuration is preserved through:
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Low-Temperature Reactions: Fluorination at -78°C minimizes epimerization .
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Chiral Auxiliaries: The Boc group stabilizes the bicyclic framework, preventing racemization during synthesis .
Table 2: Representative Synthetic Parameters
Physicochemical Properties
Solubility and Stability
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Solubility: The compound is soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but exhibits limited aqueous solubility due to its hydrophobic Boc group .
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Stability: The Boc moiety enhances stability toward nucleophiles and bases, making the compound suitable for prolonged storage.
Spectroscopic Characterization
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¹H NMR: Key signals include the Boc tert-butyl group (δ 1.42 ppm, 9H) and fluorine-coupled protons on the bicyclic core (δ 5.29–5.08 ppm) .
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Mass Spectrometry: ESI-MS shows [M+1]⁺ at m/z 288.2 for the ethyl ester precursor and [M-1]⁻ at m/z 258.1 for the carboxylic acid .
Biological Significance and Applications
Metabolic and Pharmacokinetic Advantages
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